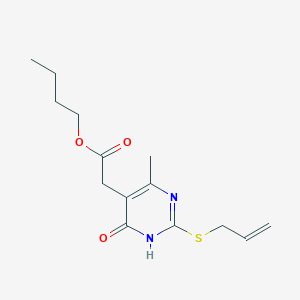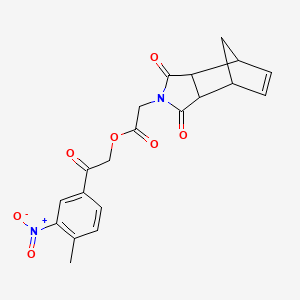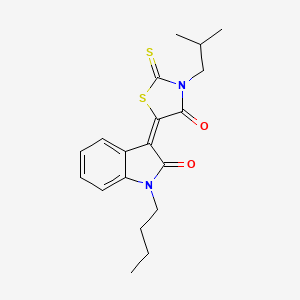![molecular formula C22H21ClN2O4 B11624689 Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624689.png)
Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Quinoline Backbone: : The compound features a quinoline core, which is a bicyclic aromatic system containing a pyridine ring fused to a benzene ring. Quinolines exhibit diverse biological activities and are commonly found in natural products and pharmaceuticals.
-
Substituents: : The compound has two key substituents:
Diethyl Ester Groups: These ester groups (–COOEt) are attached to the quinoline nitrogen atoms. They enhance solubility and influence the compound’s reactivity.
3-Chloro-2-methylphenylamino Group: This aromatic amino group is substituted at the 4-position of the quinoline ring. The chlorine and methyl groups contribute to its overall properties.
準備方法
Synthetic Routes::
- One-pot synthesis: A method involves reacting anilines with 4-chloro-1,1-diethoxybutane and N-(4,4-diethoxybutyl)tosylamide . This regioselective approach yields the desired 2,3-disubstituted quinoline.
- The reaction typically occurs under mild conditions, making it practical for synthetic applications.
- While specific industrial-scale methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
化学反応の分析
Oxidation and Reduction: Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate may undergo oxidation (e.g., via Pd-catalyzed processes) or reduction (e.g., using hydrides).
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the ester groups.
Common Reagents: N-bromosuccinimide (NBS) is often used for halogenation reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinoline scaffold and substituents.
Biological Studies: Its interactions with cellular targets (e.g., enzymes, receptors) are investigated.
Materials Science: Quinolines find applications in organic electronics and photovoltaics.
作用機序
- The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.
類似化合物との比較
Uniqueness: Its combination of quinoline, ester, and amino substituents sets it apart.
Similar Compounds: Related compounds include other quinolines, such as 4-aminoquinoline and 2-methylquinoline.
特性
分子式 |
C22H21ClN2O4 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
diethyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-9-10-19-15(11-14)20(16(12-24-19)22(27)29-5-2)25-18-8-6-7-17(23)13(18)3/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChIキー |
VXRQARDHQBSKLN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624607.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624635.png)

![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624646.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide](/img/structure/B11624650.png)

![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624658.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11624671.png)
![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![1'-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11624685.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624687.png)
